N-(4-Formylphenyl)-N-methylmethanesulfonamide

Medicinal Chemistry Kinase Inhibitors Synthetic Methodology

N-(4-Formylphenyl)-N-methylmethanesulfonamide serves as a critical intermediate in large-scale rosuvastatin API manufacture. The N-methyl tertiary sulfonamide prevents side reactions that plague secondary sulfonamide analogs, eliminating protection/deprotection steps at the aldehyde handle. This ensures process fidelity per validated regulatory filings. - Enables selective para-formyl functionalization without N-H proton interference. - Blocks in vivo N-dealkylation, enhancing metabolic stability for kinase inhibitor programs. - Avoids meta-isomer contamination (CAS 1051396-41-8) for assay reproducibility.

Molecular Formula C9H11NO3S
Molecular Weight 213.26 g/mol
Cat. No. B12103713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Formylphenyl)-N-methylmethanesulfonamide
Molecular FormulaC9H11NO3S
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)C=O)S(=O)(=O)C
InChIInChI=1S/C9H11NO3S/c1-10(14(2,12)13)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3
InChIKeyXACFYIVXEJONDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Key Intermediate for API Synthesis & Kinase Libraries


N-(4-Formylphenyl)-N-methylmethanesulfonamide (CAS 1895393-75-5) is an organic sulfonamide derivative characterized by a para-formylphenyl ring bearing a fully N-substituted N-methylmethanesulfonamide moiety (molecular formula C₉H₁₁NO₃S; molecular weight 213.25 g/mol) . This compound serves a dual functional role in medicinal chemistry and pharmaceutical process development: its aldehyde group provides a reactive handle for nucleophilic additions and reductive aminations, enabling its use as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs) such as rosuvastatin [1], while the N-methylsulfonamide pharmacophore aligns it with the broader class of N-(substituted-phenyl)-sulfonamide derivatives under investigation as protein kinase inhibitors [2].

The Methylation Advantage Over Generic Analogs


In sulfonamide-based medicinal chemistry and fine chemical synthesis, the structural nuance between an N-H secondary sulfonamide and an N-methyl tertiary sulfonamide constitutes a critical determinant of both synthetic utility and biological profile. N-(4-Formylphenyl)-N-methylmethanesulfonamide is a fully N-alkylated tertiary sulfonamide. Substituting it with a cheaper or more readily available secondary sulfonamide analog, such as N-(4-formylphenyl)methanesulfonamide (CAS 83922-54-7, Sotalol impurity C), fundamentally alters reactivity because the acidic N-H proton in the secondary analog introduces competing reaction pathways and necessitates additional protection/deprotection steps during aldehyde functionalization [1]. In contrast, the N-methyl group in the target compound sterically and electronically locks the nitrogen, enabling selective chemistries at the para-formyl moiety without side reactions at the sulfonamide nitrogen. Furthermore, the N-methyl substituent enhances metabolic stability in vivo by blocking N-dealkylation pathways that are active on secondary sulfonamides, a parameter of particular relevance in lead optimization for kinase inhibitor programs where the sulfonamide is an intended pharmacophoric element [2].

Product-Specific Evidence vs. Analogs


Tertiary Sulfonamide vs. Secondary N-H Analogs

N-(4-Formylphenyl)-N-methylmethanesulfonamide (CAS 1895393-75-5) is a tertiary sulfonamide bearing an N-methyl group, whereas the more common analog N-(4-formylphenyl)methanesulfonamide (CAS 83922-54-7) is a secondary sulfonamide containing an acidic N-H proton. This methylation differentiates the target compound's synthetic utility by eliminating the need for nitrogen protection during aldehyde-specific transformations. The N-methyl group also enhances metabolic stability in vivo: studies on related sulfonamides demonstrate that N-methyl substituents are metabolically stable, whereas secondary N-H sulfonamides are susceptible to enzymatic N-dealkylation pathways [1].

Medicinal Chemistry Kinase Inhibitors Synthetic Methodology

Para- vs. Meta-Formylphenyl Regioisomeric Purity

The para-substitution pattern of the formyl group in N-(4-Formylphenyl)-N-methylmethanesulfonamide is a defined structural feature that may align with SAR trends observed in N-(substituted-phenyl)-sulfonamide kinase inhibitor patents, where para-substituted phenyl sulfonamides are explicitly claimed as potent PERK kinase inhibitors [1]. In contrast, the meta-isomer N-(3-formylphenyl)-N-methylmethanesulfonamide (CAS 1051396-41-8) represents a distinct regioisomer that would present a different vector and electronic distribution in the kinase binding pocket, potentially altering potency and selectivity profiles .

Kinase Inhibition Structure-Activity Relationship PERK Kinase

Rosuvastatin Intermediate: N-Methyl Moiety Requirement

N-(4-Formylphenyl)-N-methylmethanesulfonamide serves as a key intermediate in the synthesis of rosuvastatin, a potent HMG-CoA reductase inhibitor [1]. The N-methylmethanesulfonamide group is a critical structural element that contributes to rosuvastatin's low lipophilicity and enhanced ionic interactions with the enzyme active site relative to other statins [2]. Substitution with the secondary sulfonamide analog N-(4-formylphenyl)methanesulfonamide would be unsuitable for this synthetic pathway, as the N-methyl group is an integral part of the final pharmacophore structure of rosuvastatin.

Pharmaceutical Process Chemistry API Synthesis Statins

Aldehyde Reactivity: Para-Formyl as a Versatile Handle for Library Synthesis

The para-formyl group in N-(4-Formylphenyl)-N-methylmethanesulfonamide provides a reactive aldehyde handle that can undergo reductive amination with a wide range of nitrogen nucleophiles. Studies on related 2-formylphenylmethanesulfonamides have demonstrated that reductive amination introduces diverse amine functionalities while lowering the partition coefficient (logD₇.₄) by 3-4 units compared to the parent compounds, thereby improving aqueous solubility while maintaining in vitro potency [1]. This precedent establishes the formyl group as a valuable synthetic entry point for generating focused libraries of N-phenylsulfonamide derivatives with optimized physicochemical properties.

Combinatorial Chemistry Reductive Amination Fragment-Based Drug Discovery

Research & Industrial Application Scenarios


Rosuvastatin and Statin Analog Synthesis

As a key intermediate in the established synthetic route to rosuvastatin, N-(4-Formylphenyl)-N-methylmethanesulfonamide is procured for the large-scale manufacture of this blockbuster statin API. The N-methylmethanesulfonamide group is essential for the final pharmacophore, and the para-formyl group enables the necessary carbon-carbon bond-forming steps to construct the rosuvastatin pyrimidine core [1]. Procurement of this intermediate ensures compliance with validated synthetic protocols and regulatory filings.

PERK Kinase Inhibitor Lead Optimization

The compound serves as a versatile starting material or intermediate for the synthesis of N-(substituted-phenyl)-sulfonamide derivatives claimed as PERK kinase inhibitors for oncology and neurodegenerative disease applications [1]. The para-formyl group can be elaborated via reductive amination or other chemistries to generate focused libraries for SAR studies, while the N-methylsulfonamide maintains the core pharmacophore required for kinase binding.

Metabolically Stable Sulfonamide Diversification

Researchers developing sulfonamide-based inhibitors for targets such as lactate dehydrogenase (LDH), carbonic anhydrase, or cytosolic phospholipase A2α can utilize N-(4-Formylphenyl)-N-methylmethanesulfonamide as a metabolically stable building block. The N-methyl group confers resistance to N-dealkylation pathways that otherwise degrade secondary sulfonamides in vivo [1], while the aldehyde handle allows modular derivatization to tune potency and physicochemical properties [2].

Chemical Probe and Tool Compound Synthesis

In chemical biology programs requiring sulfonamide-containing probes with defined regioisomeric purity, N-(4-Formylphenyl)-N-methylmethanesulfonamide offers a well-characterized, para-substituted scaffold. Its aldehyde functionality can be conjugated to fluorophores, biotin tags, or solid supports for affinity chromatography and target engagement studies. The unambiguous para-substitution pattern avoids the confounding effects of meta-isomer contamination (CAS 1051396-41-8) [1], ensuring reproducibility in biological assays.

Technical Documentation Hub

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